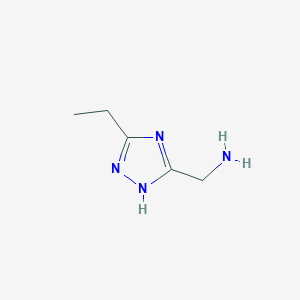

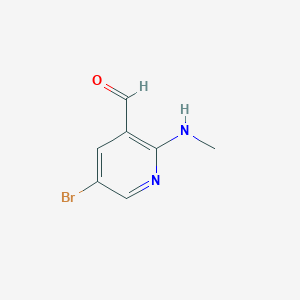

![molecular formula C17H18O2 B12121039 [1,1'-Biphenyl]-4-carboxylic acid, 4'-(1-methylethyl)-, methyl ester CAS No. 10047-16-2](/img/structure/B12121039.png)

[1,1'-Biphenyl]-4-carboxylic acid, 4'-(1-methylethyl)-, methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[1,1’-Biphenyl]-4-carbonsäure, 4’-(1-Methylethyl)-, Methylester: ist eine organische Verbindung, die zur Klasse der Biphenylcarbonsäureester gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Biphenylkerns mit einer Carbonsäuregruppe an der 4-Position eines Phenylrings und einer Methylestergruppe an der 4’-Position des anderen Phenylrings aus. Die Verbindung ist außerdem an der 4’-Position mit einer Isopropylgruppe substituiert, was sie zu einem einzigartigen Derivat der Biphenylcarbonsäure macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [1,1’-Biphenyl]-4-carbonsäure, 4’-(1-Methylethyl)-, Methylester beinhaltet typischerweise die Veresterung von [1,1’-Biphenyl]-4-carbonsäure mit Methanol in Gegenwart eines sauren Katalysators wie Schwefelsäure oder Salzsäure. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Carbonsäure in den Ester zu gewährleisten.

Industrielle Produktionsverfahren

Im industriellen Maßstab kann die Herstellung dieser Verbindung die Verwendung von kontinuierlichen Fließreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu erhöhen. Das Verfahren kann auch Reinigungsschritte wie Destillation oder Umkristallisation umfassen, um das gewünschte Produkt mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

[1,1’-Biphenyl]-4-carbonsäure, 4’-(1-Methylethyl)-, Methylester: unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um die entsprechende Carbonsäure oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol oder andere reduzierte Formen umwandeln.

Substitution: Der Biphenylkern ermöglicht elektrophilen aromatischen Substitutionsreaktionen, bei denen Substituenten an verschiedenen Positionen an den Phenylringen eingeführt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden oft Reagenzien wie Brom (Br₂) oder Salpetersäure (HNO₃) unter sauren Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu [1,1’-Biphenyl]-4-carbonsäure führen, während Reduktion zu [1,1’-Biphenyl]-4-carbonsäure, 4’-(1-Methylethyl)-, Methylalkohol führen kann.

Wissenschaftliche Forschungsanwendungen

[1,1’-Biphenyl]-4-carbonsäure, 4’-(1-Methylethyl)-, Methylester: hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, wie antimikrobiellen oder entzündungshemmenden Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Medikamentenentwicklung untersucht.

Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von [1,1’-Biphenyl]-4-carbonsäure, 4’-(1-Methylethyl)-, Methylester beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung entfalten, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

[1,1’-Biphenyl]-4-carbonsäure, 4’-(1-Methylethyl)-, Methylester: kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

[1,1’-Biphenyl]-4-carbonsäure, Methylester: Fehlt die Isopropylgruppe, wodurch sie weniger sterisch behindert ist.

[1,1’-Biphenyl]-4-carbonsäure, 4’-(1-Methylethyl)-: Fehlt die Estergruppe, was sich auf ihre Reaktivität und Löslichkeit auswirkt.

[1,1’-Biphenyl]-4-carbonsäure, 4’-(1-Methylethyl)-, Ethylester: Hat eine Ethylestergruppe anstelle einer Methylestergruppe, was sich auf ihre physikalischen und chemischen Eigenschaften auswirkt.

Die Einzigartigkeit von [1,1’-Biphenyl]-4-carbonsäure, 4’-(1-Methylethyl)-, Methylester

Eigenschaften

CAS-Nummer |

10047-16-2 |

|---|---|

Molekularformel |

C17H18O2 |

Molekulargewicht |

254.32 g/mol |

IUPAC-Name |

methyl 4-(4-propan-2-ylphenyl)benzoate |

InChI |

InChI=1S/C17H18O2/c1-12(2)13-4-6-14(7-5-13)15-8-10-16(11-9-15)17(18)19-3/h4-12H,1-3H3 |

InChI-Schlüssel |

MVDSWGIBETYNBK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

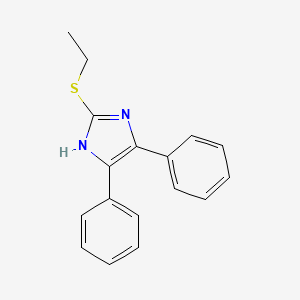

![2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B12120964.png)

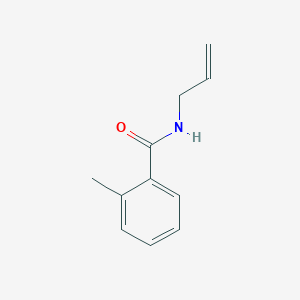

![2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide](/img/structure/B12120965.png)

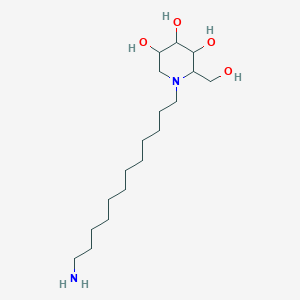

![Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]-](/img/structure/B12120985.png)

![2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12120991.png)

![Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]-](/img/structure/B12121018.png)

![5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12121023.png)